1-Cyclopentenecarboxylic acid
Overview
Description
1-Cyclopentenecarboxylic acid is an organic compound with the molecular formula C6H8O2 . It is also known by other names such as Isoaleprolic acid and cyclopentene-1-carboxylic acid . The compound has a molecular weight of 112.13 g/mol .
Synthesis Analysis
1-Cyclopentenecarboxylic acid has been used in the synthesis of cis-8-hexahydroindanecarboxylic acid via a Diels-Alder reaction with butadiene . It has also been used in the synthesis of isoxazole derivatives .Molecular Structure Analysis
The IUPAC name for 1-Cyclopentenecarboxylic acid is cyclopentene-1-carboxylic acid . The InChI representation is InChI=1S/C6H8O2/c7-6(8)5-3-1-2-4-5/h3H,1-2,4H2,(H,7,8) . The compound’s canonical SMILES representation is C1CC=C(C1)C(=O)O .Physical And Chemical Properties Analysis
1-Cyclopentenecarboxylic acid has a density of 1.0795 (rough estimate) . Its melting point is 121-124 °C (lit.) . The compound has a molecular weight of 112.13 g/mol . It has a computed XLogP3-AA value of 1.2 , indicating its lipophilicity. The compound has one hydrogen bond donor and two hydrogen bond acceptors .Scientific Research Applications
Pharmaceutical Industry
Field
Medicinal Chemistry
Methods of Application
The compound is often incorporated into synthetic pathways through reactions like the Diels-Alder reaction, which is used to synthesize cis-8-hexahydroindanecarboxylic acid, a precursor for further pharmaceutical development .
Results and Outcomes
The use of 1-Cyclopentenecarboxylic acid in drug synthesis has led to the development of effective anticonvulsant drugs evaluated during the Anticonvulsant Screening Program (ASP) of the Antiepileptic Drug Development Program .
Organic Chemistry Research
Field
Synthetic Organic Chemistry
Methods of Application
It is used in various organic reactions, including the synthesis of isoxazole derivatives, which are important in medicinal chemistry .
Results and Outcomes
The use of 1-Cyclopentenecarboxylic acid in research has led to advancements in synthetic techniques and a deeper understanding of reaction processes.
Environmental Impact Studies
Field
Environmental Science
Methods of Application
Environmental monitoring and laboratory simulations are used to assess the degradation pathways and persistence of the compound in various environments.
Results and Outcomes
Findings suggest that while 1-Cyclopentenecarboxylic acid is biodegradable, improper disposal can lead to short-term environmental damage, although it is not considered a persistent pollutant .
Regulatory Compliance
Field
Chemical Safety and Regulation
Methods of Application
Compliance involves adhering to safety guidelines, proper labeling, and handling procedures as mandated by organizations like the EPA and OSHA.
Results and Outcomes
Regulations ensure the safe use and disposal of 1-Cyclopentenecarboxylic acid, minimizing risks to workers and the environment .
This analysis provides a detailed look at the multifaceted applications of 1-Cyclopentenecarboxylic acid, highlighting its significance in various scientific fields and industries. The compound’s versatility underscores its value in ongoing research and commercial use.
Research in Synthetic Transformations
Field
Organic Synthesis
Methods of Application
It is used to synthesize various organic compounds, including isoxazole derivatives, which have potential medicinal applications .
Safety And Hazards
1-Cyclopentenecarboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
cyclopentene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-6(8)5-3-1-2-4-5/h3H,1-2,4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRZPBDTPRQYKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166023 | |
Record name | 1-Cyclopentene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentenecarboxylic acid | |
CAS RN |
1560-11-8 | |
Record name | 1-Cyclopentene-1-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1560-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclopentene-1-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1560-11-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44968 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Cyclopentene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Cyclopentenecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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